Cas no 2613-89-0 (Phenylmalonic acid)

Phenylmalonic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenylmalonic acid
- PHENYLPROPANEDIOC ACID
- RARECHEM AL BE 1370
- phenyl-propanedioicaci
- 1-Hydroxy-4-(P-Tolyamino)Anthraquinone
- alpha-Carboxyphenylaceticacid
- Phenylpropanedionicacid
- PHENYLPROPANEDIOIC ACID
- Phenylmalonic
- PROPANEDIOICACID,PHENYL-
- 2-Phenylpropanedioic acid
- Toluene-a,a-dicarboxylic acid
- Phenylmalonic Acid
- 2-Phenylmalonate
- Malonic acid,phenyl
- phenylmalonate
- Propanedioic acid,phenyl
- Propanedioic acid, phenyl-
- Phenylmalonicacid
- Malonic acid, phenyl-
- RU78191
- Propanedioic acid, 2-phenyl-
- .alpha.-Carboxyphenylacetic acid
- WWYDYZMNFQIYPT-UHFFFAOYSA-N
- Toluene-.alpha.,.alpha.-dicarboxylic acid
- alpha-Carboxyphenylacetic acid
- Toluene-alpha,alpha-dicarboxylic acid
- 2-Phenyl-malonic acid
- 1o
- BDBM14676
- AS-12447
- NSC41697
- NSC 41697
- NSC27164
- AC-11316
- HMS3604J09
- WWYDYZMNFQIYPT-UHFFFAOYSA-
- 92EX195E1G
- SCHEMBL148725
- MFCD00004253
- CS-W017219
- DTXSID5062552
- P0987
- 1o4p
- FT-0657774
- AMY39232
- NSC-27164
- EINECS 220-044-6
- 2613-89-0
- AKOS005206862
- RU-78191
- NS00028035
- W-107197
- UNII-92EX195E1G
- GEO-02122
- NSC-41697
- Q27094928
- Phenylmalonic acid, 98%
- Z277558324
- NSC 27164
- SY015145
- EN300-143448
- InChI=1/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13)
- DB04080
- CHEMBL78794
- STL256834
- DB-067539
- Phenylmalonic acid
-
- MDL: MFCD00004253
- Inchi: 1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13)
- InChI Key: WWYDYZMNFQIYPT-UHFFFAOYSA-N
- SMILES: O([H])C(C([H])(C(=O)O[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
- BRN: 2048729
Computed Properties
- Exact Mass: 180.04200
- Monoisotopic Mass: 180.042
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 74.6
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White to off white crystalline powder
- Density: 1.2933 (rough estimate)
- Melting Point: 153-155 ºC
- Boiling Point: 272.96°C (rough estimate)
- Flash Point: 187.5°C
- Refractive Index: 1.4500 (estimate)
- Water Partition Coefficient: dissolution
- PSA: 74.60000
- LogP: 0.93940
- Solubility: Soluble in water, ethanol, ether, slightly soluble in chloroform, carbon disulfide, benzene
Phenylmalonic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R22;R41
- Safety Instruction: S26-S36-S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:Store at room temperature
- Risk Phrases:R22; R41
Phenylmalonic acid Customs Data
- HS CODE:2917399090
- Customs Data:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Phenylmalonic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-143448-25.0g |
2-phenylpropanedioic acid |
2613-89-0 | 95.0% | 25.0g |
$38.0 | 2025-03-21 | |
Enamine | EN300-143448-0.05g |
2-phenylpropanedioic acid |
2613-89-0 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P92200-100g |
2-Phenylmalonic acid |
2613-89-0 | 100g |
¥426.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018739-100g |
Phenylmalonic acid |
2613-89-0 | 98% | 100g |
¥499 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018739-25g |
Phenylmalonic acid |
2613-89-0 | 98% | 25g |
¥130 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018739-500g |
Phenylmalonic acid |
2613-89-0 | 98% | 500g |
¥1824 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P113809-500g |
Phenylmalonic acid |
2613-89-0 | 98% | 500g |
¥1216.90 | 2023-09-01 | |
TRC | P335555-10g |
Phenylmalonic Acid |
2613-89-0 | 10g |
$115.00 | 2023-05-17 | ||
Apollo Scientific | OR908114-25g |
2-phenylpropanedioic acid |
2613-89-0 | 98+% | 25g |
£17.00 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0987-25G |
Phenylmalonic Acid |
2613-89-0 | >95.0%(GC)(T) | 25g |
¥180.00 | 2024-04-16 |
Phenylmalonic acid Related Literature
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1. Effects of non-ionic and anionic micellar aggregates on the kinetics of the iridium(IV) oxidation of monosubstituted malonic acidsGiuseppe Calvaruso,F. Paolo Cavasino,Carmelo Sbriziolo J. Chem. Soc. Faraday Trans. 1992 88 1669
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2. Kinetics and mechanism of thermal decomposition of phenylmalonic acids and esters in dimethyl sulphoxideBrian C. Challis,Sheila H. Kerr,Ian R. McDermott J. Chem. Soc. Perkin Trans. 2 1974 1829
-
Randall C. Mazzarino,Tissa J. Thomas,Ryan E. Sours CrystEngComm 2011 13 1096
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E. Gelles,J. P. Clayton Trans. Faraday Soc. 1956 52 353
-
Sajjad Soltani,Kamran Akhbari,Jonathan White CrystEngComm 2021 23 7450
Additional information on Phenylmalonic acid
Recent Advances in Phenylmalonic Acid (CAS 2613-89-0) Research: Applications and Innovations in Chemical Biology and Medicine
Phenylmalonic acid (CAS 2613-89-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis, metabolic studies, and enzyme inhibition. This dicarboxylic acid derivative, characterized by its phenyl-substituted malonic acid structure, serves as a critical intermediate in the synthesis of various bioactive compounds. Recent studies have explored its role in modulating enzymatic activity, particularly in pathways involving decarboxylases and transaminases, which are pivotal in amino acid metabolism and neurotransmitter synthesis.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the potential of phenylmalonic acid as a scaffold for designing novel inhibitors of glutamate decarboxylase (GAD), an enzyme implicated in neurological disorders such as epilepsy and Parkinson's disease. Researchers utilized molecular docking and kinetic assays to demonstrate that phenylmalonic acid derivatives exhibit high affinity for GAD's active site, suggesting their utility in developing targeted therapies. The study also noted the compound's favorable pharmacokinetic properties, including moderate blood-brain barrier permeability, which enhances its therapeutic potential.
In addition to its neurological applications, phenylmalonic acid has been investigated for its role in cancer metabolism. A preprint article on bioRxiv (2024) revealed that phenylmalonic acid analogs disrupt the tricarboxylic acid (TCA) cycle in cancer cells by competitively inhibiting succinate dehydrogenase (SDH). This inhibition leads to metabolic reprogramming and oxidative stress, ultimately inducing apoptosis in glioblastoma cell lines. These findings underscore the compound's potential as an adjunct therapy in oncology, particularly for tumors reliant on aerobic glycolysis.
From a synthetic chemistry perspective, advancements in green chemistry have enabled more efficient production of phenylmalonic acid. A recent ACS Sustainable Chemistry & Engineering paper (2023) described a biocatalytic route using engineered Escherichia coli strains to produce phenylmalonic acid from styrene derivatives, achieving yields of over 80% with minimal waste. This method aligns with the pharmaceutical industry's push toward sustainable manufacturing practices and could reduce production costs for phenylmalonic acid-based drugs.
Looking ahead, researchers are exploring the integration of phenylmalonic acid into drug delivery systems. A 2024 Nature Communications study demonstrated its use as a pH-responsive linker in nanoparticle conjugates, enabling controlled release of chemotherapeutic agents in tumor microenvironments. Such innovations highlight the compound's expanding role in precision medicine. However, challenges remain, including optimizing its selectivity and mitigating off-target effects in vivo. Collaborative efforts between chemists, biologists, and clinicians will be essential to translate these discoveries into clinical applications.
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